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Compound of Interest

Compound Name:
2-Carboxyoctahydroindole,

(2S,3aS,7aS)-

Cat. No.: B554985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two key stereoisomers

of 2-carboxyoctahydroindole, a critical building block in the synthesis of several

pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The data

presented here is essential for the identification, characterization, and quality control of these

stereochemically complex molecules.

2-Carboxyoctahydroindole possesses three chiral centers, giving rise to eight possible

stereoisomers. The precise stereochemistry is crucial for the biological activity and efficacy of

the final active pharmaceutical ingredient (API). For instance, the (2S,3aS,7aS) stereoisomer is

a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor

to Trandolapril.

This guide focuses on the spectroscopic data for the (2S,3aS,7aS)-octahydroindole-2-

carboxylic acid and its C2-epimer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid

hydrochloride, based on published experimental data. While the (2S,3aR,7aS) isomer is of

significant interest, a complete set of its spectroscopic data for direct comparison is not readily

available in the public domain.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two stereoisomers.
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¹H NMR Data (400 MHz, D₂O)
Protons

(2S,3aS,7aS)-Isomer δ
(ppm)

(2R,3aS,7aS)-Isomer·HCl δ
(ppm)

H-2 4.06 (m) 4.38 (m)

H-3a 3.65 (m) 3.72 (m)

H-7a 2.25–2.36 (m) 2.23–2.36 (m)

CH₂
1.23–1.64 (m, 7H), 1.73–1.82

(m, 1H), 1.91–2.01 (m, 1H)

1.20–1.51 (m, 5H), 1.54–1.70

(m, 2H), 1.72–1.82 (m, 1H),

2.02–2.15 (m, 1H)

¹³C NMR Data (100 MHz, D₂O)
Carbon

(2S,3aS,7aS)-Isomer δ
(ppm)

(2R,3aS,7aS)-Isomer·HCl δ
(ppm)

C=O 175.42 172.76

C-2 59.34 57.61

C-3a 59.70 59.94

C-7a 36.91 36.33

C-3 32.36 32.44

C-4 24.38 23.95

C-5 21.36 21.01

C-6 25.06 24.72

C-7 20.88 20.51

Infrared (IR) Spectroscopy Data
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Stereoisomer Technique Key Absorptions (cm⁻¹)

(2S,3aS,7aS)-Isomer KBr
3600–2200 (O-H, N-H stretch),

1623 (C=O stretch)

(2R,3aS,7aS)-Isomer·HCl KBr

3507 (O-H stretch), 3200–

2300 (N-H⁺ stretch), 1732

(C=O stretch), 1578

High-Resolution Mass Spectrometry (HRMS) Data
Stereoisomer Ion Calculated m/z Found m/z

(2S,3aS,7aS)-Isomer [M+H]⁺ 170.1176 170.1174

(2R,3aS,7aS)-

Isomer·HCl
[M-Cl]⁺ 170.1176 170.1177

Experimental Protocols
The following protocols are based on the work of De Riccardis et al. and are provided for

informational purposes.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic
acid
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) was

hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst was

filtered off and washed with acetic acid. The solvent was evaporated to dryness, and the

resulting residue was crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-

carboxylic acid as a white solid.

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic
acid hydrochloride
A 3N solution of HCl in anhydrous ethyl acetate (8 mL) was added to (3S,4aS,8aS,9aR)-3-

trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (a precursor derived from the (2S,3aS,7aS)-

isomer, 300 mg, 1.01 mmol), and the resulting mixture was stirred at room temperature for 24
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hours. The solvent was concentrated in vacuo, and the resulting solid was washed with small

portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the

hydrochloride salt.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 instrument

at room temperature using the residual solvent signal as the internal standard. Chemical

shifts (δ) are expressed in ppm.

IR Spectroscopy: IR spectra were registered on a Mattson Genesis or a Nicolet Avatar

360/370 FTIR spectrophotometer.

Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Microtof-Q

spectrometer.

Visualization of Stereoisomers
The following diagram illustrates the chemical structures of the two compared stereoisomers of

2-carboxyoctahydroindole, with the chiral centers highlighted.

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid

(2R,3aS,7aS)-octahydroindole-2-carboxylic acid
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[https://www.benchchem.com/product/b554985#spectroscopic-data-comparison-of-2-
carboxyoctahydroindole-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b554985#spectroscopic-data-comparison-of-2-carboxyoctahydroindole-stereoisomers
https://www.benchchem.com/product/b554985#spectroscopic-data-comparison-of-2-carboxyoctahydroindole-stereoisomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

